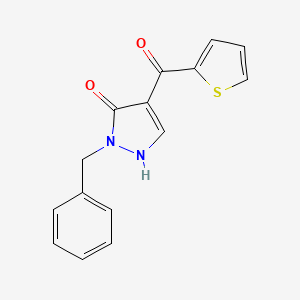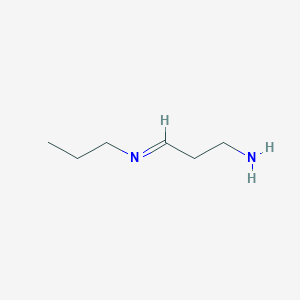
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound characterized by multiple nitro and ethynyl groups
Méthodes De Préparation
The synthesis of 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne typically involves multi-step organic reactions. The process begins with the preparation of the hex-3-ene-1,5-diyne backbone, followed by the introduction of nitro and nitroethynyl groups through nitration and ethynylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve large-scale nitration and ethynylation processes, optimized for efficiency and safety .
Analyse Des Réactions Chimiques
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro and ethynyl groups can be substituted with other functional groups under specific conditions, using reagents such as halogens or organometallic compounds.
Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-energy materials and polymers
Mécanisme D'action
The mechanism by which 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitro and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions, covalent bonding, and non-covalent interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene-1,5-diyne stands out due to its unique combination of nitro and ethynyl groups. Similar compounds include:
- 1,6-Dinitro-3,4-bis(ethynyl)hex-3-ene-1,5-diyne
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-3-ene
- 1,6-Dinitro-3,4-bis(nitroethynyl)hex-1,5-diyne
These compounds share structural similarities but differ in the positioning and number of nitro and ethynyl groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
823813-71-4 |
|---|---|
Formule moléculaire |
C10N4O8 |
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
1,6-dinitro-3,4-bis(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10N4O8/c15-11(16)5-1-9(2-6-12(17)18)10(3-7-13(19)20)4-8-14(21)22 |
Clé InChI |
QSAGRINNURBVEL-UHFFFAOYSA-N |
SMILES canonique |
C(#C[N+](=O)[O-])C(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

![Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-](/img/structure/B14222871.png)

![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)



![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)



